CK 1827452-d8
Description
Contextualization and Academic Rationale for Investigating Cardiac Myosin Activation
Heart failure with reduced ejection fraction (HFrEF), a form of systolic heart failure, is characterized by the heart's diminished ability to contract and pump blood effectively. youtube.com At the molecular level, this condition involves a reduction in the number of effective actin-myosin cross-bridges within the heart's muscle cells (myocytes), leading to decreased contractility. wikipedia.org The investigation into cardiac myosin activation is driven by the need for therapeutic strategies that directly address this fundamental contractile dysfunction. nih.gov
Traditional inotropic therapies, which increase the force of cardiac contraction, often work through indirect mechanisms like modulating calcium levels or adrenergic receptors. wikipedia.orgnih.gov However, these approaches can be limited by adverse effects, including an increased risk of arrhythmias and higher myocardial oxygen consumption. wikipedia.orgjvsmedicscorner.com This has spurred academic and pharmaceutical research into novel mechanisms that can enhance cardiac contractility more directly and efficiently. nih.gov The direct activation of cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force during muscle contraction, represents a targeted approach to improving cardiac function. wikipedia.orgontosight.ai By focusing on the sarcomere—the basic contractile unit of the myocyte—researchers aim to develop more specific and potentially safer therapeutic interventions. nih.govcytoskeleton.com
Overview of Molecular Probes and Modulators in Cardiovascular Chemical Biology Research
Chemical biology utilizes molecular probes and modulators to study and manipulate biological systems. In cardiovascular research, these tools are essential for dissecting the complex molecular and cellular processes that govern heart function and disease. ukri.orgresearchgate.netlumc.nl Molecular probes, which can include small molecules, fluorescent dyes, or nanoparticles, are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to visualize and measure their activity in real-time. nih.govacs.org
These probes are instrumental in understanding the pathophysiology of cardiovascular diseases at a fundamental level. researchgate.net For instance, fluorescent probes can be used to detect reactive oxygen species, which play a role in cardiovascular disease, while other probes can track the delivery and integration of stem cells in therapeutic applications. ukri.orgnih.gov Modulators, on the other hand, are compounds designed to alter the function of a biological target. In cardiovascular chemical biology, these can be activators or inhibitors of key proteins in cardiac signaling pathways. lumc.nl The development of such specific molecular tools allows for the validation of new drug targets and provides a deeper understanding of disease mechanisms, paving the way for novel therapeutic strategies. nih.gov
Significance of Omecamtiv Mecarbil (CK-1827452) as a Research Tool in Myosin Mechanobiology
Omecamtiv mecarbil (formerly CK-1827452) has emerged as a significant research tool in the field of myosin mechanobiology. cytoskeleton.comcytokinetics.com It is a selective, small-molecule activator of cardiac myosin. nih.gov Its significance lies in its unique mechanism of action: it binds directly to the catalytic domain of cardiac myosin. jvsmedicscorner.comcytokinetics.com This binding allosterically modulates the enzyme's activity, increasing the rate at which myosin transitions into a state of being strongly bound to actin, which is the force-generating step of the muscle contraction cycle. jvsmedicscorner.comcytokinetics.com
This direct activation of the cardiac sarcomere allows researchers to investigate the fundamental mechanics of muscle contraction with a high degree of specificity. nih.gov Unlike other inotropic agents, omecamtiv mecarbil does not significantly alter intracellular calcium concentrations or myocardial oxygen consumption. wikipedia.orgjvsmedicscorner.com This property makes it an invaluable tool for isolating and studying the effects of enhanced myosin-actin interaction on cardiac function. jvsmedicscorner.com By using omecamtiv mecarbil, scientists can explore the consequences of prolonging the systolic ejection time without increasing the rate of contraction, providing insights into cardiac efficiency and the potential for therapeutic interventions that directly target the heart's motor proteins. jvsmedicscorner.comcytokinetics.comchemicalbook.com
Rationale for Deuteration (CK-1827452-d8) in Mechanistic and Pharmacokinetic Research Studies
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry and pharmacological research to alter the properties of a molecule. nih.govresearchgate.net The primary rationale for creating a deuterated analog like CK-1827452-d8 is to investigate and potentially improve the pharmacokinetic profile of the parent compound, omecamtiv mecarbil. nih.govacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. researchgate.net
Defined Academic Objectives and Scope of Research on CK-1827452-d8
The academic objectives for research involving CK-1827452-d8 are centered on its utility as a tool for detailed analytical and metabolic investigation of omecamtiv mecarbil. A primary objective is its use as an internal standard for quantitative bioanalysis. acs.org By incorporating a known concentration of CK-1827452-d8 into samples, researchers can accurately measure the concentration of omecamtiv mecarbil and its metabolites, which is essential for robust pharmacokinetic and pharmacodynamic modeling. nih.govsysrevpharm.org
Another key objective is to elucidate the metabolic fate of omecamtiv mecarbil. researchgate.net Comparing the metabolic profiles of the deuterated and non-deuterated compounds can help identify the specific sites on the molecule that are most susceptible to enzymatic degradation. This information is valuable for understanding potential drug-drug interactions and inter-individual variability in metabolism. The scope of research is therefore focused on preclinical and clinical pharmacology studies, including drug metabolism and pharmacokinetic (DMPK) assays, bioequivalence studies, and the development of validated analytical methods. nih.govresearchgate.net The research does not extend to therapeutic use of CK-1827452-d8 itself, but rather employs it as a critical analytical tool to support the development and understanding of its non-deuterated counterpart, omecamtiv mecarbil.
Data Tables
Table 1: Physicochemical Properties of Omecamtiv Mecarbil (CK-1827452)
| Property | Value | Source |
| Molecular Formula | C20H24FN5O3 | chemicalbook.comcaymanchem.com |
| Molecular Weight | 401.43 g/mol | chemicalbook.com |
| Appearance | White to Off-White Solid | chemicalbook.com |
| Melting Point | 180℃ | chemicalbook.com |
| Solubility | Soluble in DMSO and Methanol | chemicalbook.comcaymanchem.com |
| logP | 2.05 | drugbank.com |
| pKa (Strongest Acidic) | 10.31 | drugbank.com |
| pKa (Strongest Basic) | 5.58 | drugbank.com |
Properties
Molecular Formula |
C₂₀H₁₆D₈FN₅O₃ |
|---|---|
Molecular Weight |
409.48 |
Synonyms |
Methyl 4-[[2-Fluoro-3-[N’-(6-methylpyridin-3-yl-d8)ureido]phenyl]methyl]piperazine-1-carboxylate; 4-[[2-Fluoro-3-[[[(6-methyl-3-pyridinyl-d8)amino]carbonyl]amino]phenyl]methyl]-1-piperazinecarboxylic Acid Methyl Ester; Omecamtiv Mecarbil |
Origin of Product |
United States |
Synthetic Methodologies, Isotopic Derivatization, and Chemical Modification Strategies for Ck 1827452 D8
Comprehensive Synthetic Pathways and Process Chemistry for Omecamtiv Mecarbil (CK-1827452)
The synthesis of Omecamtiv Mecarbil (CK-1827452) has evolved from initial discovery routes to robust, large-scale manufacturing processes designed for clinical and commercial supply. acs.org The core structure of Omecamtiv Mecarbil features an unsymmetrical urea (B33335) linking a substituted phenyl ring and a methyl-pyridinyl moiety. sci-hub.se
Early synthetic routes began with a nitro-aromatic compound, which presented challenges including potential hydrolytic instability and an undesired nitro group. nih.govresearchgate.net Subsequent process development led to a more efficient and convergent synthesis. acs.org This factory process is designed around the coupling of two key intermediates: the aniline (B41778) fragment, methyl 4-(3-amino-2-fluorobenzyl)piperazine-1-carboxylate (referred to as PIPA), and a phenyl carbamate (B1207046) derivative, phenyl (6-methylpyridin-3-yl)carbamate (PCAR), which serves as a stable "masked isocyanate". sci-hub.segoogle.comacs.org
The commercial process involves six Good Manufacturing Practice (GMP) steps. google.com The synthesis of the PIPA intermediate starts from 2-fluoro-3-nitro-toluene (FNT). google.com A critical step is the reduction of the corresponding nitroaromatic precursor to form the aniline, a process designed to control for potentially mutagenic impurities. sci-hub.seacs.org The aniline fragment is then coupled with the PCAR fragment to generate Omecamtiv Mecarbil. google.com One described method involves admixing the two key intermediates in the presence of a trialkylamine base. google.com An alternative approach utilizes a palladium-catalyzed C-N cross-coupling reaction. newdrugapprovals.orgresearchgate.net
For drug product manufacturing, the final free base is often converted to a more stable and soluble dihydrochloride (B599025) hydrate (B1144303) salt form. sci-hub.segoogle.comacs.org This salt form demonstrates improved properties, such as higher water solubility, which is beneficial for formulation. google.com
| Synthetic Strategy | Key Intermediates | Key Reactions | Reference |
|---|---|---|---|
| Early Discovery Route | Nitro-aromatic precursor | Nucleophilic aromatic substitution, Nitro group reduction | nih.govresearchgate.net |
| Convergent Factory Process | Aniline 2 (PIPA), Carbamate 4-HCl (PCAR) | Convergent coupling of aniline and masked isocyanate | acs.orgsci-hub.seacs.org |
| Commercial Process | 2-fluoro-3-nitro-toluene (FNT), 5-Amino-2-methylpyridine (APYR), PMEC phosphate (B84403) hydrate | Benzylic bromination, Nitro reduction, Urea formation | google.com |
| Palladium-Catalyzed Route | Methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate, (2-Methylpyridin-5-yl)urea | Pd(OAc)2/t-BuBrettPhos catalyzed C-N coupling | newdrugapprovals.org |
Methodologies for Deuterium (B1214612) Isotopic Labeling (d8) of CK-1827452 for Research Applications
CK-1827452-d8 is the deuterium-labeled analogue of Omecamtiv Mecarbil. medchemexpress.eumedchemexpress.com Isotopic labeling, particularly with deuterium, is a common strategy in pharmaceutical research to investigate a drug's pharmacokinetics, metabolism, and as an internal standard in analytical assays. The "d8" designation indicates that eight hydrogen atoms in the parent molecule have been replaced by deuterium atoms.
The molecular formula of CK-1827452-d8 is C20H16D8FN5O3. Analysis of its chemical structure reveals that the eight deuterium atoms are located on the piperazine (B1678402) ring.
While specific, detailed synthetic procedures for CK-1827452-d8 are not extensively published, the synthesis can be inferred from the established pathways for the unlabeled parent compound. The most logical approach involves the use of a deuterated starting material. In this case, a piperazine-d8 derivative would be utilized in a synthetic scheme such as the convergent factory process.
The general strategy would involve:
Synthesis or procurement of piperazine-d8 , where all eight hydrogen atoms on the ring carbons are replaced with deuterium.
Incorporation of the deuterated piperazine into the aniline fragment (PIPA). This would likely occur during the alkylation step, where the deuterated piperazine is coupled with the 2-fluoro-3-nitrobenzyl bromide intermediate. sci-hub.seacs.org
Coupling of the resulting deuterated PIPA-d8 intermediate with the PCAR fragment to form the final CK-1827452-d8 molecule.
This method ensures the precise placement of the deuterium labels on the piperazine moiety, a part of the molecule that could be susceptible to metabolic processes. The use of deuteration can sometimes alter the pharmacokinetic profile of a drug by slowing its metabolism, a phenomenon known as the "kinetic isotope effect".
Development of Novel Synthetic Routes for Related Chemical Probes and Analogs
The development of chemical probes and analogs based on the Omecamtiv Mecarbil scaffold is crucial for studying its mechanism of action, identifying its binding sites, and exploring new therapeutic applications. Synthetic routes are often designed to be flexible, allowing for variations at different parts of the molecule. researchgate.net
Radiolabeled Probes for PET Imaging: A notable example is the synthesis of fluorine-18 (B77423) (¹⁸F) labeled analogs of Omecamtiv Mecarbil for use as potential cardiac myosin imaging agents with Positron Emission Tomography (PET). nih.gov The synthesis involved:
Preparation of a bromo-substituted precursor molecule.
Nucleophilic substitution of the bromine atom with the [¹⁸F]fluoride isotope. nih.gov Two such radiolabeled compounds, [¹⁸F]8 and [¹⁸F]10, were successfully synthesized and evaluated, with one showing potential for further development as a cardiac imaging agent. nih.gov
Activity-Based and Covalent Probes: General principles for creating chemical probes can be applied to the Omecamtiv Mecarbil structure. These probes are designed to interact with their biological target in a specific manner, often involving covalent bond formation. Strategies include:
Incorporating a reactive electrophile or "warhead" onto the ligand structure. This allows the probe to covalently bind to a catalytic or nucleophilic residue in the target protein. nih.gov
Structure-guided design to modify the ligand with an electrophilic handle that can react with a specific amino acid, such as a guanine (B1146940) at an RNA binding site, or a cysteine in a protein active site. researchgate.net
Attaching photoaffinity labels , such as diazirines, which become reactive upon exposure to UV light, enabling the capture of binding partners in a cellular context. researchgate.net
These approaches could be used to develop probes from the Omecamtiv Mecarbil scaffold to definitively identify its binding partners and explore its allosteric binding site on cardiac myosin. kcl.ac.ukjacc.org
| Probe Type | Synthetic Strategy | Application | Reference |
|---|---|---|---|
| ¹⁸F-Radiolabeled PET Probe | Synthesis of a bromo-precursor followed by nucleophilic fluorination with [¹⁸F]F⁻. | Non-invasive imaging of cardiac myosin. | nih.gov |
| Activity-Based Probe (Hypothetical) | Capping the core structure with a reactive electrophile (e.g., fluoromethylketone, epoxide). | Visualize and identify active enzyme targets. | nih.gov |
| Covalent Probe (Hypothetical) | Modifying the core ligand with an electrophilic handle (e.g., acrylamide, chloroacetamide). | Covalently label binding sites for target validation. | researchgate.net |
| Photoaffinity Probe (Hypothetical) | Incorporating a photo-reactive group (e.g., diazirine, benzophenone) into the structure. | Identify binding partners in complex biological systems. | researchgate.net |
Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to improve potency, selectivity, and pharmacokinetic properties. The discovery of Omecamtiv Mecarbil involved an extensive SAR campaign. nih.gov
The initial high-throughput screening hit was a nitro-aromatic compound with modest potency and poor solubility. nih.gov The first principle of the SAR investigation was to replace the nitro group while maintaining an electron-withdrawing character at that position to reduce the potential for oxidative metabolism. nih.gov
Key findings from the initial SAR include:
Nitro-group replacement: Replacing the original nitro group with a fluorine atom maintained biochemical activity, while replacement with hydrogen dramatically reduced it. nih.gov
Aniline replacement: The aniline nitrogen and the urea moiety were found to be critical for activity. Modifications at this position were explored to improve properties like metabolic stability. acs.org
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to design novel myosin activators based on the Omecamtiv Mecarbil template. 21stcenturycardiology.com Furthermore, SAR studies have been used to design analogs with improved selectivity. For instance, in silico analysis of Omecamtiv Mecarbil and its analogs was performed to identify structures with a higher affinity for cardiac myosin and lower affinity for off-targets like the ryanodine (B192298) receptor (RyR-2), potentially leading to a better safety profile. nih.gov The analog CK-1032100 was identified as having a much lower affinity for RyR-2 while retaining moderate affinity for myosin. nih.gov
| Structural Modification (from Nitro-Hit 1) | Resulting Analog | Impact on Biochemical Activity | Reference |
|---|---|---|---|
| Replacement of NO₂ with F | Analog 2 | Activity maintained | nih.gov |
| Replacement of NO₂ with H | Analog 3 | Activity dramatically attenuated | nih.gov |
| Various substitutions on the pendant aromatic ring | Multiple analogs | Modulated potency and pharmacokinetic properties | nih.gov |
| Modification of the piperazine moiety | Omecamtiv Mecarbil (24) | Improved solubility and PK properties leading to clinical candidate | nih.gov |
Molecular Mechanism of Action and Target Engagement of Ck 1827452
Detailed Elucidation of Cardiac Myosin as the Primary Biological Target of CK-1827452
CK-1827452, also known as Omecamtiv Mecarbil, is a selective cardiac myosin activator. nih.govwikipedia.org Its primary biological target is the cardiac myosin, the motor protein in the cardiac muscle cell directly responsible for converting chemical energy into the mechanical force that results in cardiac contraction. amgen.com The compound was identified through a high-throughput screening of approximately 40,000 small molecules for their ability to increase myosin ATPase activity. mdpi.comnih.gov
CK-1827452 specifically binds to the catalytic S1 domain of cardiac myosin, with no significant effect on other types of myosin, such as those found in smooth or skeletal muscle. nih.govdiscoveriesjournals.org This specificity for cardiac myosin is a key characteristic of the compound. cytokinetics.com The binding site is a narrow cleft between the N-terminal 25-K domain and the lower portion of the 50-K domain of the myosin heavy chain. nih.govscholaris.ca This selective interaction with cardiac myosin allows CK-1827452 to directly modulate the contractile function of the heart. nih.gov
Studies using isolated proteins and cardiac myocytes have confirmed that CK-1827452's mechanism of action is as a specific cardiac myosin activator. cytokinetics.comnih.gov It enhances the extent of myocyte shortening without altering intracellular calcium concentrations, a mechanism distinct from traditional inotropic agents. nih.govnih.gov This direct action on the sarcomere, the fundamental unit of muscle contraction, underscores its novel therapeutic approach. nih.gov
Allosteric Modulation and Conformational Changes Induced by CK-1827452 within the Myosin Catalytic Domain
CK-1827452 functions as an allosteric modulator of cardiac myosin. mdpi.comscholaris.ca Its binding to a site distinct from the ATP and actin-binding sites induces conformational changes within the myosin catalytic domain. nih.gov This allosteric mechanism is central to its function as a cardiac myosin activator.
The binding of CK-1827452 to a cleft in the myosin head is thought to lower the energy barrier between the weakly and strongly bound states of myosin to actin. ahajournals.org This interaction induces reversible allosteric changes that modulate the kinetic and motile properties of cardiac myosin. nih.gov Specifically, the binding of CK-1827452 is proposed to cause a twisting of the critical β-sheet within the myosin catalytic domain, even in the absence of a nucleotide. pnas.org
These conformational changes ultimately influence the interaction between myosin and actin, leading to an increase in the number of myosin heads bound to actin filaments, thereby boosting force production. nih.gov The allosteric modulation by CK-1827452 effectively stabilizes an actin-bound conformation of myosin.
Quantitative Analysis of CK-1827452 Binding Kinetics and Thermodynamics with Purified Cardiac Myosin
The interaction between CK-1827452 and cardiac myosin has been characterized by a specific and dose-dependent binding. A single molecule of CK-1827452 binds to a single myosin head. ahajournals.org This binding is selective for cardiac myosin. scholaris.ca
While detailed public data on the specific binding constants (Kd), association rates (kon), and dissociation rates (koff) are not extensively available in the provided search results, the dose-dependent increase in cardiac myosin ATPase activity suggests a direct and quantifiable relationship. nih.gov The compound's potency is noted to be an order of magnitude greater than its predecessors. scholaris.ca
Thermodynamically, the binding of CK-1827452 is thought to lower the energy barrier for the transition from a weak to a strong actin-binding state. ahajournals.orgnih.gov It also appears to stabilize the pre-powerstroke state of myosin. pnas.orgnih.gov This stabilization suggests a favorable change in the Gibbs free energy for this conformational state upon drug binding. The compound paradoxically inhibits ATP turnover in the absence of actin, which further suggests it stabilizes an actin-bound conformation of myosin.
Mechanistic Investigation of CK-1827452's Influence on ATP Hydrolysis Rate and Myosin Cross-Bridge Cycling Kinetics
CK-1827452 directly influences the kinetics of the myosin cross-bridge cycle. researchgate.net It selectively increases the rate of cardiac myosin ATPase in a dose-dependent manner. nih.govselleckchem.com The core of its mechanism is the acceleration of the transition from the weakly-bound to the strongly-bound, force-producing state of the myosin cross-bridge. scholaris.caresearchgate.net
Interestingly, while accelerating productive, actin-dependent Pi release, CK-1827452 inhibits non-productive, actin-independent Pi release, which helps to reduce wasted ATP hydrolysis. nih.govcirculation.or.kr This leads to an increase in the duration of systole and the time myosin is bound to actin, rather than an increase in the velocity of contraction. wikipedia.orgnih.govresearchgate.net However, some research also suggests that despite increasing the rate of phosphate (B84403) release, the compound may slow the actin-induced powerstroke itself. pnas.org This leads to an accumulation of actin-bound pre-powerstroke cross-bridges. pnas.org
Effects of CK-1827452 on Myosin Cross-Bridge Cycling
| Parameter | Effect of CK-1827452 | Reference |
|---|---|---|
| Cardiac Myosin ATPase Rate | Increases (dose-dependently) | nih.govselleckchem.com |
| Actin-Dependent Phosphate Release | Accelerates | scholaris.canih.gov |
| Transition to Strong-Binding State | Increases | nih.govscholaris.ca |
| Actin-Independent Phosphate Release | Inhibits | nih.govcirculation.or.kr |
| Duration of Myosin-Actin Binding | Increases | researchgate.net |
Comparative Mechanistic Studies with Other Myosin Activating and Inhibiting Compounds
The mechanism of CK-1827452 can be contrasted with other compounds that modulate myosin function.
Myosin Activators:
Danicamtiv (MYK-491): This is another cardiac myosin activator that, like CK-1827452, was developed through high-throughput screening. nih.gov It also acts as a selective allosteric activator of cardiac myosin, increasing systolic function. nih.govmedchemexpress.com Both compounds aim to enhance contractility by directly targeting the myosin motor. nih.gov
Myosin Inhibitors:
Mavacamten (B608862) (MYK-461): In direct contrast to CK-1827452, mavacamten is a selective, reversible inhibitor of cardiac myosin ATPase. tg.org.audergipark.org.tr It reduces cardiac hypercontractility by decreasing the probability of actin-myosin cross-bridge formation and promoting an energy-sparing "super relaxed state" of myosin. nih.govtg.org.au Mavacamten is used to treat conditions of hypercontractility like obstructive hypertrophic cardiomyopathy. tg.org.audergipark.org.tr
Aficamten (CK-274): This is another cardiac myosin inhibitor with a mechanism similar to mavacamten. nih.govjci.org It also acts as an allosteric modulator to decrease myosin ATPase activity. nih.gov
Blebbistatin: This is a known inhibitor of myosin II ATPase activity. nih.gov CK-1827452 has been shown to overcome the inhibitory effects of blebbistatin on myocyte contractility. nih.gov
2,3-butanedione monoxime (BDM): BDM is another myosin inhibitor. nih.gov CK-1827452 can overcome the inhibition of cross-bridge formation caused by BDM. nih.govselleckchem.com
Other Inotropic Agents:
Dobutamine and Milrinone: These are traditional inotropic agents that increase cardiac contractility by increasing intracellular calcium concentrations. nih.gov This mechanism is linked to potential adverse effects like arrhythmias. nih.govresearchgate.net CK-1827452's mechanism is distinct as it does not alter intracellular calcium levels. nih.govnih.gov
Comparison of Myosin Modulators
| Compound | Class | Primary Mechanism | Effect on Myosin ATPase | Reference |
|---|---|---|---|---|
| CK-1827452 (Omecamtiv Mecarbil) | Activator | Allosterically activates cardiac myosin, accelerates Pi release | Increases | nih.govscholaris.ca |
| Danicamtiv | Activator | Allosterically activates cardiac myosin | Increases | nih.govmedchemexpress.com |
| Mavacamten | Inhibitor | Allosterically inhibits cardiac myosin, stabilizes super-relaxed state | Decreases | nih.govtg.org.au |
| Aficamten | Inhibitor | Allosterically inhibits cardiac myosin | Decreases | nih.govjci.org |
| Dobutamine | Inotrope (Non-myosin target) | Increases intracellular calcium | Indirectly increases | nih.gov |
Cellular and Subcellular Research on Ck 1827452 D8 Activity
Analysis of CK-1827452 Effects on Myocyte Contractility Independent of Intracellular Calcium Transients
A defining characteristic of CK-1827452 is its ability to increase cardiac myocyte contractility without altering intracellular calcium (Ca²⁺) concentrations. amgen.com This mechanism distinguishes it from traditional inotropic agents, such as β-adrenergic agonists (e.g., isoproterenol) and phosphodiesterase (PDE) inhibitors, which increase contractility by elevating intracellular Ca²⁺ levels. frontiersin.orgnih.gov
Research in isolated adult rat ventricular myocytes demonstrates that CK-1827452 significantly increases the fractional shortening of the cell, a key measure of contractility. cytokinetics.comscience.gov Crucially, this enhancement of contraction occurs with no significant change in the amplitude or kinetics of the intracellular Ca²⁺ transient. cytokinetics.comfrontiersin.org Studies using the fluorescent Ca²⁺ indicator Fura-2 have confirmed that while CK-1827452 increases the extent and duration of myocyte shortening, the corresponding Ca²⁺ signal remains unchanged. cytokinetics.comnih.gov In contrast, agents like isoproterenol (B85558) increase contractility but also significantly increase the Ca²⁺ transient and shorten the contraction duration. cytokinetics.com
Furthermore, the effects of CK-1827452 are additive with β-adrenergic agonists without any further increase in the Ca²⁺ transient, and its contractility-enhancing effects are not diminished by β-blockers. cytokinetics.commdpi.com This body of evidence strongly supports a mechanism of action that is downstream of Ca²⁺ signaling, directly targeting the contractile machinery itself. frontiersin.orgnih.gov
| Parameter | CK-1827452 | Isoproterenol (β-adrenergic agonist) | Reference |
|---|---|---|---|
| Myocyte Contractility (Fractional Shortening) | Increases | Increases | cytokinetics.comscience.gov |
| Intracellular Ca²⁺ Transient | No significant change | Increases | cytokinetics.comfrontiersin.org |
| Duration of Contraction | Increases / Prolongs | Decreases / Shortens | cytokinetics.comnih.gov |
| Phospholamban Phosphorylation | No increase | Increases | cytokinetics.com |
Investigation of CK-1827452's Impact on Myofilament Function and Sarcomere Dynamics In Vitro
CK-1827452 exerts its effects by directly binding to the cardiac myosin heavy chain, the motor protein that drives muscle contraction. amgen.com Specifically, it binds to an allosteric pocket on the catalytic S1 domain of myosin. nih.govscience.gov This binding event modulates the adenosine (B11128) triphosphate (ATP) hydrolysis cycle of myosin, which governs its interaction with actin filaments.
In vitro studies with permeabilized (skinned) cardiac muscle fibers, which allow for direct control of the Ca²⁺ environment, have further elucidated this mechanism. These experiments show that CK-1827452 acts as a Ca²⁺ sensitizer, increasing the force produced at submaximal Ca²⁺ concentrations. nih.gov This means that for a given level of Ca²⁺, the myofilaments generate more force in the presence of the compound.
| Biochemical/Biophysical Parameter | Effect of CK-1827452 | Reference |
|---|---|---|
| Binding Target | Allosteric site on cardiac myosin S1 catalytic domain | nih.govscience.gov |
| Phosphate (B84403) (Pi) Release Rate | Accelerated | wikipedia.org |
| Actin-Myosin State | Shifts equilibrium toward the strongly bound, force-producing state | wikipedia.org |
| Cross-Bridge Duration | Prolonged | nih.govcore.ac.uk |
| Myofilament Ca²⁺ Sensitivity (pCa₅₀) | Increased | nih.gov |
| Rate of Contraction (Velocity) | No significant change | frontiersin.org |
Application of Advanced Imaging and Biophysical Techniques for Spatiotemporal Localization and Activity Assessment of CK-1827452 in Cellular Contexts
A variety of advanced techniques have been employed to characterize the cellular and subcellular activity of CK-1827452. While methods for direct visualization of the compound's spatiotemporal localization within a living cardiomyocyte are not prominently described, its functional consequences have been extensively mapped using sophisticated biophysical and imaging tools.
Contractility and Calcium Imaging: To simultaneously measure myocyte contractility and intracellular Ca²⁺, researchers have used integrated microscopy systems (e.g., IonOptix). cytokinetics.com In these setups, high-speed video imaging captures the change in cell length (sarcomere shortening), while fluorescence microscopy measures the signal from Ca²⁺-sensitive dyes like Fura-2 that have been loaded into the cell. nih.gov This dual approach has been fundamental in demonstrating that CK-1827452's pro-contractile effect is independent of Ca²⁺ transients. cytokinetics.com
Skinned Fiber Mechanics: To study the direct effects on the contractile apparatus, experiments are performed on "skinned" cardiomyocytes or muscle trabeculae. nih.govnih.gov The cell membrane is chemically permeabilized with detergents like Triton X-100, which removes soluble components but leaves the myofilament structure intact. nih.gov This allows researchers to precisely control the intracellular environment (e.g., Ca²⁺ and ATP concentrations) and directly measure force production and its kinetics, isolating the compound's effects to the sarcomere.
Biochemical and Single-Molecule Assays: At the most fundamental level, the mechanism of CK-1827452 has been investigated using purified protein assays. Myofibrillar ATPase assays measure the rate at which myosin consumes ATP, providing insight into its enzymatic cycle. mdpi.com Advanced single-molecule techniques, such as optical tweezers and in vitro motility assays, have been used to study the force and kinetics of individual actin-myosin interactions, providing a detailed picture of how the drug alters the function of a single myosin motor. researchgate.netstanford.edu These biophysical techniques have been crucial in defining the allosteric mechanism by which CK-1827452 enhances myosin's force-producing capacity. science.gov
Preclinical in Vitro Pharmacological and Functional Characterization of Ck 1827452
Enzyme Kinetic Studies of Myosin ATPase Activity in Response to CK-1827452
CK-1827452 selectively activates cardiac myosin by modulating the kinetics of the adenosine (B11128) triphosphatase (ATPase) cycle, the process that fuels muscle contraction. selleckchem.com Studies on porcine ventricular heavy meromyosin (PV-HMM) revealed that omecamtiv mecarbil increases the equilibrium constant of the ATP hydrolysis step from 2.4 to 6. nih.gov However, the maximal rates of both the hydrolysis step and the associated tryptophan fluorescence increase remain unchanged by the compound. nih.gov
A significant effect of omecamtiv mecarbil is the four-fold increase in the amplitude of the fast phase of phosphate (B84403) dissociation (AM-ADP-Pi → AM-ADP + Pi), a step closely linked to force production in muscle. nih.gov This acceleration of phosphate release is thought to facilitate the transition of myosin from a weakly bound state to a strongly bound, force-generating state with actin. nih.gov
| Parameter | Effect of Omecamtiv Mecarbil | Species/Preparation |
| Hydrolysis Equilibrium Constant (M-ATP ⇄ M-ADP-Pi) | Increased (from 2.4 to 6) | Porcine Ventricular HMM |
| Maximal Rate of Hydrolysis | Unchanged | Porcine Ventricular HMM |
| Phosphate Dissociation (Fast Phase Amplitude) | Increased (4-fold) | Porcine Ventricular HMM |
| Maximum Actin-Activated ATPase Activity | Decreased (>4-fold) | Human β-Cardiac Myosin S1 |
| Actin Concentration for Half-Maximal ATPase | Decreased (30-fold) | Human β-Cardiac Myosin S1 |
| Overall Actin Affinity | Unchanged | Human β-Cardiac Myosin S1 |
Functional Assays in Isolated Cardiac Muscle Preparations and Permeabilized Myocytes
Functional studies in isolated cardiac preparations have provided further insight into the mechanical consequences of CK-1827452's enzymatic effects. In permeabilized rat cardiomyocytes, omecamtiv mecarbil increased the calcium sensitivity of force production. nih.gov Specifically, at concentrations of 0.1 µM and 1 µM, it shifted the pCa50 (the calcium concentration at which half-maximal force is produced) by 0.11 and 0.34 units, respectively. nih.govresearchgate.net
Similar effects were observed in permeabilized human cardiomyocytes, where omecamtiv mecarbil induced Ca²⁺ sensitization, leading to increased force at submaximal Ca²⁺ concentrations. researchgate.net However, this was accompanied by slower contraction and relaxation kinetics. researchgate.net For instance, at a submaximal Ca²⁺ concentration (pCa 6.2), 1 µM of omecamtiv mecarbil significantly increased force development. researchgate.net The compound also demonstrated a biphasic effect on active force development at maximal Ca²⁺ concentrations. researchgate.net
Studies on skinned porcine left ventricular (PLV) and left atrial (PLA) muscles also showed a concentration-dependent increase in Ca²⁺ sensitivity with omecamtiv mecarbil, with a more pronounced effect in the ventricular tissue. frontiersin.org At 1.0 μM, the compound shifted the pCa50 by approximately 0.33 pCa units in PLV and 0.22 pCa units in PLA. frontiersin.org Interestingly, this Ca²⁺-sensitizing effect was diminished when thin filament cooperative activation was enhanced, suggesting that the drug's efficacy is related to the availability of "recruitable" cross-bridges. frontiersin.org
| Preparation | Omecamtiv Mecarbil Concentration | Key Findings |
| Permeabilized Rat Cardiomyocytes | 0.1 µM | Increased Ca²⁺ sensitivity of force production (ΔpCa₅₀: 0.11) nih.govresearchgate.net |
| 1 µM | Increased Ca²⁺ sensitivity of force production (ΔpCa₅₀: 0.34) nih.govresearchgate.net | |
| Permeabilized Human Cardiomyocytes | 1 µM | Increased force at submaximal Ca²⁺, slower contraction-relaxation kinetics researchgate.net |
| Skinned Porcine Left Ventricular Muscle | 0.5 µM | Increased Ca²⁺ sensitivity (ΔpCa₅₀: ~0.16) frontiersin.org |
| 1.0 µM | Increased Ca²⁺ sensitivity (ΔpCa₅₀: ~0.33) frontiersin.org | |
| Skinned Porcine Left Atrial Muscle | 0.5 µM | Increased Ca²⁺ sensitivity (ΔpCa₅₀: ~0.08) frontiersin.org |
| 1.0 µM | Increased Ca²⁺ sensitivity (ΔpCa₅₀: ~0.22) frontiersin.org |
Electrophysiological Investigations of CK-1827452 Effects on Cardiac Myocyte Excitability and Action Potentials
A crucial aspect of CK-1827452's preclinical profile is its lack of direct effect on cardiac myocyte calcium transients. nih.govjacc.orgnih.gov This distinguishes it from many traditional inotropic agents that increase intracellular calcium and carry a higher risk of arrhythmias. nih.govnih.gov Studies in isolated field-stimulated cardiac myocytes confirmed that the compound enhances the extent of myocyte shortening without altering the Ca²⁺ transient. nih.govmedscape.com
However, investigations into the broader electrophysiological effects have revealed concentration-dependent changes in the cardiac action potential. In isolated canine ventricular myocytes, a therapeutically relevant concentration of 1 µM omecamtiv mecarbil had no significant effect on the action potential configuration. jpp.krakow.plnih.gov In contrast, higher concentrations (10 µM and 100 µM) led to a concentration-dependent reduction in action potential duration and phase-1 repolarization, as well as a progressive depression of the plateau potential. jpp.krakow.plnih.gov
Further voltage-clamp experiments at a concentration of 10 µM showed that omecamtiv mecarbil decreased the density of several key ion currents, including the transient outward K⁺ current (Ito), the L-type Ca²⁺ current (ICa), and the rapid delayed rectifier K⁺ current (IKr). jpp.krakow.plnih.gov The inward rectifier K⁺ current (IK1) was not affected. jpp.krakow.plnih.gov These findings suggest that while therapeutic concentrations are unlikely to significantly impact cardiac ion currents, effects on major repolarizing currents can be anticipated at higher, clinically-tolerated concentrations. jpp.krakow.plnih.gov
| Parameter | 1 µM Omecamtiv Mecarbil | 10-100 µM Omecamtiv Mecarbil |
| Action Potential Duration | No significant effect jpp.krakow.plnih.gov | Reduced jpp.krakow.plnih.gov |
| Phase-1 Repolarization | No significant effect jpp.krakow.plnih.gov | Reduced jpp.krakow.plnih.gov |
| Plateau Potential | No significant effect jpp.krakow.plnih.gov | Depressed jpp.krakow.plnih.gov |
| Transient Outward K⁺ Current (Ito) | Not reported | Decreased (at 10 µM) jpp.krakow.plnih.gov |
| L-type Ca²⁺ Current (ICa) | Not reported | Decreased (at 10 µM) jpp.krakow.plnih.gov |
| Rapid Delayed Rectifier K⁺ Current (IKr) | Not reported | Decreased (at 10 µM) jpp.krakow.plnih.gov |
| Inward Rectifier K⁺ Current (IK1) | Not reported | Unchanged (at 10 µM) jpp.krakow.plnih.gov |
Selectivity Profiling of CK-1827452 Across Different Myosin Isoforms (e.g., skeletal, smooth muscle) and Other Related Proteins
CK-1827452 was designed as a cardiac-specific myosin activator. cytokinetics.comselleckchem.com This selectivity is a critical feature, as activation of skeletal or smooth muscle myosin could lead to undesirable off-target effects. Preclinical studies have confirmed that the compound specifically activates cardiac myosin ATPase without significantly affecting other myosin isoforms. nih.gov
The effects of omecamtiv mecarbil are, however, dependent on the specific cardiac myosin heavy chain (MyHC) isoform present. Human ventricular muscle is predominantly composed of the slow β-MyHC (MyHC-7), while atrial muscle contains a higher proportion of the fast α-MyHC (MyHC-6). mdpi.com In myofibrils from human ventricles (rich in MyHC-7), omecamtiv mecarbil increased both submaximal and maximal Ca²⁺-activated isometric force, with a peak effect around 0.5-1 µM. mdpi.com In contrast, in atrial myofibrils (rich in MyHC-6), the compound had no effect or even decreased the maximum Ca²⁺-activated force at concentrations above 5 µM. mdpi.com
Despite these differences in force response, omecamtiv mecarbil strongly depressed the kinetics of force development and relaxation in both ventricular and atrial myofibrils. mdpi.com Another key isoform-dependent effect was the induction of a significant Ca²⁺-independent force in ventricular, but not atrial, myofibrils. mdpi.com This suggests fundamental differences in how omecamtiv mecarbil interacts with MyHC-6 and MyHC-7 to influence the regulatory state of the thin filaments. mdpi.com The differential effects on atrial and ventricular myosin isoforms may have clinical implications. mdpi.com
| Myosin Isoform | Key Effects of Omecamtiv Mecarbil |
| β-cardiac MyHC (MyHC-7, Ventricular) | Increased submaximal and maximal Ca²⁺-activated force (peak at 0.5-1 µM); Induced Ca²⁺-independent force; Depressed force development/relaxation kinetics. mdpi.com |
| α-cardiac MyHC (MyHC-6, Atrial) | No effect or decreased maximal Ca²⁺-activated force (>5 µM); Did not induce Ca²⁺-independent force; Depressed force development/relaxation kinetics. mdpi.com |
| Skeletal/Smooth Muscle Myosin | Not significantly affected. nih.gov |
Preclinical in Vivo Pharmacological Research in Animal Models Utilizing Ck 1827452 D8
Pharmacokinetic Profiling of CK-1827452 and CK-1827452-d8 in Preclinical Animal Species for Research Purposes
Preclinical studies in animal models such as rats and dogs have been fundamental in characterizing the pharmacokinetic profile of CK-1827452. These studies often employ CK-1827452-d8 as an internal standard in bioanalytical methods to ensure the accuracy of the results.
In these animal models, CK-1827452 has demonstrated linear, dose-proportional pharmacokinetics. medscape.com While specific pharmacokinetic parameters for CK-1827452-d8 are not typically reported as it serves as a non-endogenous tracer, the data for the primary compound, CK-1827452 (Omecamtiv mecarbil), have been established. For instance, in healthy subjects, the half-life of Omecamtiv mecarbil has been noted to be between 17.1 and 21.0 hours. jacc.org
The following table summarizes the general pharmacokinetic characteristics of CK-1827452 observed in preclinical and early clinical studies.
| Parameter | Observation in Preclinical/Early Human Studies | Source |
| Kinetics | Linear, dose-proportional | medscape.com |
| Half-life (t½) | 17.1 - 21.0 hours (in healthy humans) | jacc.org |
| Metabolism | Primarily cleared through metabolism by the CYP4 family of enzymes. The major metabolites are M3 (decarbamoylation product) and M4 (lactam of M3). | nih.gov |
| Excretion | After intravenous administration in humans, approximately 47.8% of the dose is recovered in urine and 37.3% in feces. | nih.gov |
| Bioavailability | Oral solution bioavailability was found to be 93.5% in healthy male subjects. | nih.gov |
Pharmacodynamic Characterization of CK-1827452 Effects on Cardiac Function in Healthy Animal Models
In healthy animal models, including rats and dogs, CK-1827452 has been shown to enhance cardiac function through a novel mechanism of action. Unlike traditional inotropic agents, it does not increase intracellular calcium concentrations. nih.govnih.gov Instead, it directly activates cardiac myosin, the motor protein responsible for muscle contraction. This activation leads to a prolonged systolic ejection time without altering the rate of contraction. jacc.org
Studies in healthy Sprague-Dawley rats and beagle dogs have demonstrated dose- and concentration-dependent increases in cardiac function as measured by echocardiography. jacc.org In normal conscious dogs, CK-1827452 increased the left ventricular systolic ejection time by 5.2% without affecting the rate of pressure development (dP/dt) or cardiac output at certain doses. ahajournals.org This selective enhancement of the duration of systole is a key characteristic of the compound's pharmacodynamic profile. In healthy cats, intravenous administration of Omecamtiv mecarbil led to a dose-dependent enhancement of cardiac contractility and a decrease in heart rate. openveterinaryjournal.com
The table below outlines key pharmacodynamic findings in healthy animal models.
| Parameter | Finding in Healthy Animal Models | Animal Model | Source |
| Systolic Ejection Time | Increased | Dogs, Rats | jacc.orgahajournals.org |
| Fractional Shortening | Increased | Rats, Dogs | medscape.comjacc.org |
| Cardiac Output | No significant change at some doses | Dogs | ahajournals.org |
| Heart Rate | Decreased | Cats | openveterinaryjournal.com |
| Intracellular Calcium | No significant change | In vitro (canine myocytes) | nih.gov |
| Myocardial Oxygen Consumption | No significant change | Dogs | ahajournals.org |
Mechanistic Efficacy Studies of CK-1827452 in Preclinical Animal Models of Cardiac Dysfunction
The efficacy of CK-1827452 has been evaluated in various preclinical models of cardiac dysfunction, including dogs with heart failure induced by myocardial infarction and rapid pacing. ahajournals.orgahajournals.org In these models, the compound has shown more pronounced effects compared to healthy animals. biospace.com
In dogs with systolic heart failure, a 24-hour infusion of Omecamtiv mecarbil resulted in a sustained increase in wall thickening (25%), stroke volume (44%), and cardiac output (22%), accompanied by a 15% decrease in heart rate, without evidence of desensitization. ahajournals.orgahajournals.org A key finding from these studies is that CK-1827452 improves cardiac function without increasing myocardial oxygen consumption, a significant advantage over traditional inotropic agents that can increase cardiac workload. ahajournals.org
In a rat model of heart failure, CK-1827452 also demonstrated significant increases in fractional shortening. cytokinetics.com Furthermore, in rats with chronic severe aortic regurgitation, Omecamtiv mecarbil improved global cardiac function, including cardiac output and stroke volume, and enhanced systolic performance. researchgate.net Studies in a rat model of post-cardiac arrest myocardial dysfunction showed that treatment with Omecamtiv mecarbil improved cardiac output and neurological outcomes. plos.orgnih.gov
The following table summarizes the significant efficacy findings in animal models of cardiac dysfunction.
| Parameter | Finding in Animal Models of Heart Failure | Animal Model | Source |
| Stroke Volume | Increased by 44% | Dogs | ahajournals.orgahajournals.org |
| Cardiac Output | Increased by 22% | Dogs | ahajournals.orgahajournals.org |
| Wall Thickening | Increased by 25% | Dogs | ahajournals.orgahajournals.org |
| Heart Rate | Decreased by 15% | Dogs | ahajournals.orgahajournals.org |
| Fractional Shortening | Increased | Rats, Dogs | cytokinetics.comselleckchem.com |
| Myocardial Oxygen Consumption | No significant increase | Dogs | ahajournals.org |
Development and Validation of Bioanalytical Methods for Quantification of CK-1827452-d8 and its Metabolites in Biological Matrices for Research
The development and validation of robust bioanalytical methods are crucial for accurately quantifying drug concentrations in biological matrices during preclinical and clinical research. For CK-1827452 (Omecamtiv mecarbil), liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for its quantification in human plasma. nih.gov
In these assays, CK-1827452-d8, the deuterated analog, serves as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, correcting for potential variability and enhancing the accuracy and precision of the method. sci-hub.se
The table below lists the key components of a typical bioanalytical method validation for a compound like CK-1827452, where CK-1827452-d8 would be used as an internal standard.
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Advanced Analytical and Biophysical Methodologies for Ck 1827452 D8 Research
Application of Mass Spectrometry for Metabolomics and Isotope Tracer Studies with CK-1827452-d8
Mass spectrometry (MS) stands as a cornerstone technique in the study of CK-1827452-d8, particularly for metabolomics and isotope tracer investigations. The deuterium (B1214612) labeling of CK-1827452 provides a distinct mass signature that enables its differentiation from endogenous metabolites, facilitating its use as a tracer in quantitative analyses. medchemexpress.com This is crucial for understanding the pharmacokinetics and metabolic pathways of the parent compound, Omecamtiv mecarbil (also known as CK-1827452). medchemexpress.commedchemexpress.eu
In metabolomics studies, high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) allows for the separation and identification of CK-1827452-d8 and its metabolites from complex biological matrices such as plasma, urine, and tissue homogenates. The known mass shift due to the deuterium atoms allows for the development of highly specific and sensitive quantitative assays. These assays are essential for determining the concentration-time profiles of the drug and its metabolites, providing key data for pharmacokinetic modeling.
Isotope tracer studies using CK-1827452-d8 are instrumental in elucidating the biotransformation pathways of Omecamtiv mecarbil. By administering the labeled compound, researchers can track the metabolic fate of the molecule. The distinct isotopic signature allows for the unambiguous identification of drug-related material, distinguishing it from background noise and endogenous compounds. This approach aids in the characterization of metabolic products formed through processes such as oxidation, glucuronidation, and other enzymatic modifications.
A summary of mass spectrometry applications for CK-1827452-d8 is presented in the table below:
| Application | Methodology | Key Findings/Purpose |
| Pharmacokinetic Analysis | LC-MS/MS | Quantitation of CK-1827452-d8 and its metabolites in biological fluids to determine absorption, distribution, metabolism, and excretion (ADME) profiles. |
| Metabolite Identification | High-Resolution MS | Structural elucidation of novel metabolites by accurate mass measurement and fragmentation analysis. |
| Isotope Tracer Studies | Isotope Ratio MS | Tracing the metabolic fate of the deuterium-labeled compound to understand biotransformation pathways. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Protein Interaction Studies of CK-1827452
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic compounds and for probing interactions between small molecules and proteins. jchps.comipb.ptarkat-usa.org For CK-1827452, NMR studies are crucial for confirming its chemical structure and for understanding how it binds to its target, cardiac myosin. researchgate.net
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure of CK-1827452, confirming the identity and chemical environment of each atom. jchps.comipb.pt More advanced two-dimensional (2D) NMR experiments, like COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, which is essential for the complete and unambiguous structural elucidation of the molecule and its potential metabolites. analis.com.my
In the context of ligand-protein interactions, NMR spectroscopy offers unique insights into the binding of CK-1827452 to cardiac myosin. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the small molecule are in close contact with the protein. Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can map the binding site on the protein surface. nih.govnih.gov These studies have been instrumental in understanding how CK-1827452 allosterically modulates the function of myosin. pnas.org
Key NMR techniques and their applications in CK-1827452 research are summarized below:
| NMR Technique | Application | Information Gained |
| 1D NMR (¹H, ¹³C) | Structural Confirmation | Verification of the chemical structure and purity of CK-1827452. jchps.comipb.pt |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Unambiguous assignment of all proton and carbon signals and determination of through-bond connectivities. analis.com.my |
| Saturation Transfer Difference (STD) NMR | Ligand-Protein Interaction | Identification of the specific protons of CK-1827452 that are in close proximity to the myosin binding pocket. |
| Chemical Shift Perturbation (CSP) | Binding Site Mapping | Identification of the amino acid residues of myosin that are involved in the binding of CK-1827452. |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of CK-1827452 Binding to Macromolecules
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize the binding of small molecules like CK-1827452 to their macromolecular targets in real-time. biomedsyn.comfolkhalsomyndigheten.se
SPR is a label-free optical technique that measures the binding kinetics and affinity of interactions. In a typical SPR experiment, the macromolecule (e.g., cardiac myosin) is immobilized on a sensor chip, and a solution containing CK-1827452 is flowed over the surface. The binding of CK-1827452 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined, providing a comprehensive kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding. ceitec.czbiorxiv.orgnih.gov In an ITC experiment, a solution of CK-1827452 is titrated into a sample cell containing cardiac myosin. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. ceitec.cz This provides a complete thermodynamic profile of the interaction. For instance, ITC has been used to demonstrate the direct binding of related compounds to components of the muscle contractile machinery. biospace.com
The data obtained from these techniques are crucial for understanding the molecular basis of CK-1827452's mechanism of action.
| Technique | Parameters Measured | Significance for CK-1827452 Research |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Provides kinetic information on how quickly CK-1827452 binds to and dissociates from myosin, and the overall strength of the interaction. |
| Isothermal Titration Calorimetry (ITC) | Ka, n, ΔH, ΔS | Offers a complete thermodynamic signature of the binding event, revealing the driving forces (enthalpic or entropic) behind the interaction with its target. ceitec.cz |
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Elucidation of CK-1827452-Myosin Complexes
To understand the precise molecular interactions between CK-1827452 and cardiac myosin, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable.
X-ray crystallography has been successfully used to determine the structure of Omecamtiv mecarbil (CK-1827452) in complex with the cardiac myosin motor domain. pnas.orgresearchgate.net These studies have revealed that the compound binds to an allosteric pocket near the actin-binding site and the nucleotide-binding pocket. pnas.org The crystal structures show in atomic detail how CK-1827452 stabilizes a pre-powerstroke state of myosin, which is thought to be a key aspect of its mechanism of action as a myosin activator. pnas.orgresearchgate.net This structural information provides a framework for the rational design of next-generation myosin modulators.
The insights from these structural biology methods are critical for a deep understanding of how CK-1827452 modulates cardiac contractility at the molecular level.
| Technique | Key Contributions | Structural Insights for CK-1827452 |
| X-ray Crystallography | High-resolution structures of the drug-protein complex. | Revealed the allosteric binding site of Omecamtiv mecarbil on cardiac myosin and how it stabilizes a specific conformational state. pnas.orgresearchgate.net |
| Cryo-Electron Microscopy | Structural analysis of large, flexible complexes in near-native states. | Potential to visualize the effect of CK-1827452 on the entire actomyosin (B1167339) complex and its dynamics during the contraction cycle. nih.govresearchgate.netnih.gov |
Computational and Theoretical Studies of Ck 1827452
Molecular Docking and Molecular Dynamics Simulations to Elucidate CK-1827452-Myosin Binding Poses and Conformational Dynamics
Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanism of CK-1827452 to β-cardiac myosin. These studies have identified the specific binding site and revealed the dynamic changes that underpin the drug's allosteric mechanism of action. rcsb.org
The binding site for CK-1827452 is an allosteric pocket formed at the junction of the myosin motor's converter domain, lever arm, relay helix, and N-terminal domain. This site is distinct from the ATP and actin-binding sites, which is consistent with its role as an allosteric modulator. google.com Crystal structures show the compound nestled in a narrow cleft, where it interacts with key residues that couple the movement of the lever arm to the nucleotide state in the active site. rcsb.org
MD simulations have provided a deeper understanding of the conformational dynamics of this interaction. These simulations show that CK-1827452 binding reduces the mobility and conformational heterogeneity of the myosin lever arm, effectively stabilizing it in a "primed" or pre-powerstroke state. science.gov This stabilization is thought to be a key part of its mechanism, accumulating a population of myosin heads ready to bind to actin and produce force at the start of systole. science.gov The simulations revealed that upon binding, CK-1827452 induces an increased coupling of the motions between the converter and lever arm subdomains with the rest of the protein. researchgate.net Furthermore, the binding alters the network of dynamic correlations, creating preferential communication pathways between the allosteric binding site and distant functional regions of the motor domain. researchgate.net
Comparative MD simulations of CK-1827452 and the myosin inhibitor Mavacamten (B608862), which surprisingly binds to the same pocket, have shown how these molecules produce opposite effects. acs.org Although they target the same location, their differential mobility and stability within the pocket lead to distinct interactions with the myosin motor, explaining their antagonistic actions. acs.org All-atom MD simulations suggest that while CK-1827452 favors structural states competent for actin interaction, Mavacamten traps the motor in "incompetent" pre-stroke states that cannot efficiently produce force. biorxiv.orgnih.gov
Steered MD simulations have been used to model the large-scale conformational changes of myosin, such as the recovery stroke, and to analyze how the geometry of the CK-1827452 binding pocket is remodeled during this transition. biorxiv.orgresearchgate.net These studies show significant changes in the size, shape, and chemical composition of the binding site as myosin moves, which can be exploited for the design of new, conformation-selective modulators. biorxiv.org
| Computational Method | Key Finding | Structural/Dynamic Impact | Reference |
|---|---|---|---|
| Molecular Docking & X-ray Crystallography | Identified a single allosteric binding site at the interface of the converter, lever arm, relay helix, and N-terminal domain. | CK-1827452 does not directly compete with ATP or actin binding. | rcsb.org |
| Molecular Dynamics (MD) | Binding reduces the conformational heterogeneity and mobility of the lever arm. | Stabilizes the myosin head in a primed, pre-powerstroke conformation. | researchgate.net |
| MD & Root-Mean-Square Fluctuation (RMSF) Analysis | Decreased Cα RMSF in the converter domain and tail by ~2 Å upon binding. | Indicates a significant stabilization of these regions. | |
| Comparative MD (vs. Mavacamten) | CK-1827452 and Mavacamten bind to the same pocket but have different mobility and stability. | Explains the opposite (activator vs. inhibitor) effects on myosin function. | acs.org |
| Steered MD & Umbrella Sampling | The binding site undergoes significant remodeling (size, shape, composition) during the myosin recovery stroke. | Provides a basis for designing conformation-selective myosin modulators. | biorxiv.org |
Quantum Chemical Calculations to Analyze the Electronic Structure, Reactivity, and Physicochemical Properties of CK-1827452
While large-scale molecular dynamics simulations have defined the broader interactions of CK-1827452, quantum chemical calculations are employed to understand its intrinsic properties at the sub-atomic level. Methods like Density Functional Theory (DFT) are used to analyze the electronic structure, reactivity, and other physicochemical characteristics of a molecule. acs.org
For compounds structurally related to CK-1827452, DFT has been used to calculate the distribution of electron density and identify reactive sites. For instance, such calculations can determine nucleophilic sites prone to electrophilic attack, which is crucial for predicting metabolic pathways. Although specific, detailed DFT studies on the electronic structure of CK-1827452 are not widely published, the principles are directly applicable. These calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic properties.
These properties include:
Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps visualize the charge distribution and predict regions that will engage in electrostatic interactions, such as hydrogen bonding with receptor residues.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them relates to the molecule's stability and its propensity to participate in chemical reactions.
Atomic Charges and Fukui Indices: These parameters quantify the charge on each atom and predict the most likely sites for nucleophilic and electrophilic attack, offering insights into metabolic stability and potential biotransformations.
Such quantum chemical insights are invaluable for rational drug design, helping to fine-tune a molecule's properties to enhance binding affinity, improve metabolic stability, or alter its electronic characteristics for better efficacy. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of CK-1827452 Analogs and Probes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For cardiac myosin activators, QSAR studies aim to build mathematical models that can predict the activity of new, unsynthesized analogs based on their structural features, or "descriptors." thomasyoungcentre.org
In a study focused on developing novel myosin activators, including analogs of CK-1827452, a QSAR equation was developed. thomasyoungcentre.org This model was built by mapping the relationship between various molecular descriptors and the measured biological activity of a series of compounds. thomasyoungcentre.org The goal of such models is to identify the key physicochemical and structural properties that govern a molecule's ability to activate myosin.
| Descriptor Category | Example Descriptor | Relevance to Activity | Reference |
|---|---|---|---|
| Topological | Geary autocorrelation | Describes the distribution of properties across the molecular graph. | thomasyoungcentre.org |
| Electronic | Sanderson electronegativity | Relates to the ability to form polar interactions and hydrogen bonds. | thomasyoungcentre.org |
| Electronic | First ionization potential | Indicates the ease of electron removal, relevant for charge-transfer interactions and metabolic stability. | thomasyoungcentre.org |
| Constitutional | Molecular Weight | Basic property affecting size, solubility, and pharmacokinetics. | google.com |
| Physicochemical | LogP (Lipophilicity) | Crucial for membrane permeability and reaching the target site; follows Lipinski's rule of 5. | google.com |
The resulting QSAR models serve multiple purposes in the rational design of CK-1827452 analogs:
Activity Prediction: The primary use is to predict the myosin activation potential of novel designed structures before undertaking their chemical synthesis, saving time and resources. thomasyoungcentre.org
Mechanism Interpretation: By analyzing the descriptors that are most influential in the QSAR equation, researchers can gain insight into the structural features that are either beneficial or detrimental to activity. For example, a study on related activators found that symmetry in the compound's structure correlated with higher activity, while certain oxygen groups interacted unfavorably with basic residues in the binding site. thomasyoungcentre.org
Lead Optimization: The models guide the modification of a lead compound like CK-1827452. They can suggest specific substitutions or structural changes to improve potency, selectivity, or pharmacokinetic properties.
Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active, prioritizing them for further investigation. google.com
While detailed QSAR models for CK-1827452 are often proprietary, published research on related cardiac myosin activators demonstrates the utility of this approach in the field. thomasyoungcentre.orgdrugtrialsformoney.com
In Silico Prediction of Metabolic Pathways and Preclinical Pharmacokinetic Parameters Relevant to Research Design
In silico methods are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates early in the research process. For CK-1827452, computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, has been used to simulate its behavior in the body and predict potential drug-drug interactions (DDIs).
Experimental studies have shown that CK-1827452 is primarily cleared through metabolism, with the major pathway involving oxidative decarbamoylation to form metabolite M3, which is further metabolized to a lactam (M4). In vitro studies identified the Cytochrome P450 (CYP) 4 family of enzymes as being primarily responsible for the formation of M3. In silico metabolic prediction tools are designed to identify such "soft spots" in a molecule that are susceptible to metabolism by enzymes like CYPs. These tools analyze the molecule's structure and electronic properties to predict likely sites of oxidation, hydrolysis, and other biotransformations.
PBPK modeling integrates physicochemical data of the drug with physiological data of the organism to simulate the drug's pharmacokinetic profile. For CK-1827452, PBPK models have been developed and refined using data from clinical trials. These models were used to extrapolate findings from single-dose DDI studies to predict the effects at steady-state with continuous dosing. For example, PBPK modeling was used to explore the potential for CK-1827452 to inhibit the transporter BCRP by predicting the impact on a known BCRP substrate, rosuvastatin, under clinically relevant dosing scenarios. This demonstrates the power of in silico PK modeling to inform clinical trial design and anticipate potential safety issues without the need for extensive clinical studies.
| Parameter/Process | In Silico Method | Predicted Outcome/Application | Reference |
|---|---|---|---|
| Metabolic Pathways | Metabolic site prediction software (e.g., based on QM/MM, docking) | Identifies labile parts of the molecule, such as the carbamate (B1207046) moiety, as likely sites for CYP-mediated oxidation. | |
| Drug-Drug Interactions (DDI) | Physiologically-Based Pharmacokinetic (PBPK) Modeling | Predicted the magnitude of interaction with BCRP substrates (rosuvastatin) under continuous dosing schemes. | |
| Pharmacokinetic Profile | PBPK Modeling / Nonlinear mixed-effects modeling | Simulated plasma concentration-time curves and characterized parameters like oral absorption half-life (~0.62 h) and elimination half-life (~18.5 h). | |
| Bioavailability | PBPK Modeling | Estimated an absolute oral bioavailability of approximately 90%. |
Future Trajectories and Unaddressed Research Inquiries for Ck 1827452 D8
Identification of Novel Biological Functions or Off-Targets for CK-1827452 Beyond Cardiac Myosin
While CK-1827452 is recognized for its selective activation of cardiac myosin, a comprehensive understanding of its potential interactions with other biological molecules is crucial. nih.govmedchemexpress.com Future research should focus on identifying any novel biological functions or off-target effects of CK-1827452 and its deuterated analog. Although studies have suggested a high specificity for cardiac myosin over other types, and no significant "off-target" adverse effects were noted even at high doses in early trials, the full spectrum of its molecular interactions remains to be exhaustively mapped. nih.govdrugsincontext.com
Key research questions include:
Does CK-1827452-d8 interact with other myosins or ATPases in different tissues at concentrations higher than those typically used for cardiac studies?
Could long-term administration reveal subtle off-target effects not apparent in shorter-term studies?
Are there any unforeseen interactions with other cellular components that could influence its primary mechanism of action or lead to unexpected physiological responses?
Advanced screening techniques and proteomics approaches could be employed to probe for these potential off-target interactions in various cell types and tissues.
Exploration of Advanced Synthetic Methodologies for Expanding the Chemical Space of CK-1827452-derived Probes
The development of advanced synthetic methodologies is key to expanding the chemical space of CK-1827452-derived probes. nih.gov While the synthesis of Omecamtiv Mecarbil has been established, creating a diverse library of derivatives requires innovative and flexible synthetic routes. nih.govresearchgate.net These new analogs could serve as valuable tools for structure-activity relationship (SAR) studies, helping to refine the understanding of how chemical modifications impact the compound's potency, selectivity, and pharmacokinetic properties.
Future synthetic efforts could focus on:
Developing modular synthetic pathways that allow for easy modification of different parts of the molecule. nih.gov
Employing novel catalytic methods to create derivatives that are currently difficult to access. researchgate.net
Synthesizing probes with photo-activatable or clickable moieties to facilitate studies on target engagement and localization.
These efforts would not only provide a deeper understanding of the molecular pharmacology of cardiac myosin activators but could also lead to the discovery of new compounds with improved therapeutic profiles.
Development of Innovative Research Tools and Imaging Probes Based on CK-1827452-d8 for Live Cell and In Vivo Systems
The deuteration of CK-1827452 to create CK-1827452-d8 provides a stable isotopic label that can be leveraged for various analytical and imaging applications. cymitquimica.com Building on this, the development of innovative research tools and imaging probes is a promising future direction. Fluorescently labeling CK-1827452 derivatives would enable direct visualization of the compound's distribution and binding within live cells and in vivo systems.
Potential areas of development include:
Fluorescent Probes: Synthesizing fluorescently tagged versions of CK-1827452 to track its subcellular localization and interaction with cardiac myosin in real-time using advanced microscopy techniques.
PET/SPECT Ligands: Developing radiolabeled analogs for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to non-invasively study the distribution and target occupancy of the drug in preclinical animal models and potentially in humans. This would provide invaluable information on drug-target engagement in a physiological context.
Affinity-Based Probes: Creating probes for affinity purification-mass spectrometry to identify binding partners and further investigate the compound's mechanism of action.
These tools would offer unprecedented insights into the dynamic behavior of CK-1827452 at the molecular and organismal levels.
Integration of Multi-Omics Technologies to Understand System-Level Responses to CK-1827452
To gain a holistic understanding of the physiological consequences of cardiac myosin activation, future research should integrate multi-omics technologies. This approach would allow for the simultaneous analysis of changes in the proteome, metabolome, and transcriptome in response to CK-1827452 treatment. A study has already utilized integrative multi-omics analysis to investigate hypertensive cardiomyopathy, highlighting the power of this approach in cardiovascular research. researchgate.net
Key research initiatives could include:
Proteomics: Analyzing changes in protein expression and post-translational modifications in cardiac tissue following treatment to identify downstream signaling pathways affected by myosin activation.
Metabolomics: Investigating alterations in cardiac metabolism to understand how increased contractility impacts energy utilization and substrate preference.
Transcriptomics: Examining changes in gene expression to identify compensatory mechanisms and long-term adaptive responses to sustained cardiac myosin activation.
By combining these datasets, researchers can construct comprehensive models of the system-level effects of CK-1827452, potentially revealing new therapeutic targets and biomarkers of drug response.
Potential for CK-1827452 as a Standardized Tool Compound for Basic Cardiac Physiology and Contractility Research
CK-1827452 has already demonstrated its utility as a tool compound in basic research to modulate cardiac contractility. nih.govmdc-berlin.deresearchgate.net Its specific mechanism of action, directly targeting the cardiac sarcomere without altering intracellular calcium levels, makes it a valuable instrument for dissecting the fundamental processes of muscle contraction. nih.govnih.gov
Future applications as a standardized tool could involve:
Disease Modeling: Using CK-1827452 in in vitro and in vivo models of various cardiomyopathies to probe the role of myofilament function in disease pathogenesis. jacc.org
Drug Discovery: Employing it as a reference compound in high-throughput screening assays to identify new molecules that modulate cardiac contractility through different mechanisms.
The establishment of CK-1827452 and its deuterated analog as standardized research tools would facilitate data comparison across different laboratories and accelerate progress in the field of cardiovascular physiology.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of CK 1827452-d8?
- Methodological Answer : Experimental design must begin with clearly defined objectives (e.g., solubility, stability, reactivity). Use control groups and replicate measurements to minimize variability. Follow guidelines for documenting synthetic procedures, including reaction conditions (temperature, catalysts) and purification methods (e.g., chromatography). Ensure characterization data (NMR, MS, HPLC) are included to verify purity and identity, adhering to journal standards for reproducibility . For novel compounds, provide sufficient evidence (spectral data, elemental analysis) to confirm structural integrity .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires explicit documentation of all experimental parameters (e.g., stoichiometry, solvent ratios, reaction time). Use standardized protocols for instrumentation calibration and validation. Publish detailed supplementary materials, including step-by-step synthetic workflows and raw spectral data. Cross-reference with established literature to confirm alignment with known methodologies . Implement peer-review checklists to validate procedural clarity .
Q. How can researchers validate the accuracy of analytical methods for this compound quantification?
- Methodological Answer : Validate methods (e.g., UV-Vis, LC-MS) via calibration curves with known concentrations, assessing linearity, precision (RSD < 5%), and recovery rates. Perform inter-laboratory comparisons to identify systematic biases. Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Document validation parameters in alignment with ICH guidelines .
Advanced Research Questions
Q. How should contradictory data in this compound studies (e.g., conflicting bioactivity results) be systematically analyzed?
- Methodological Answer : Apply root-cause analysis to identify sources of discrepancy (e.g., batch variability, assay conditions). Replicate experiments under standardized protocols to isolate variables. Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty. Cross-validate findings with orthogonal techniques (e.g., in vitro vs. in vivo assays). Incorporate the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies optimize the synthesis of this compound while balancing yield, cost, and environmental impact?
- Methodological Answer : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Evaluate green chemistry metrics (e.g., E-factor, atom economy) to reduce waste. Compare synthetic routes (e.g., microwave-assisted vs. traditional heating) for efficiency .
Q. How can computational models (e.g., DFT, molecular docking) be integrated with experimental data to predict this compound's behavior?
- Methodological Answer : Validate computational predictions with empirical data (e.g., crystallographic structures, binding assays). Use docking simulations to prioritize synthetic targets for bioactivity testing. Calibrate force fields against experimental thermodynamic data (ΔG, Ki). Publish code and parameters to enable reproducibility .
Methodological Frameworks
- For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure objectives .
- For Data Contradictions : Apply dialectical analysis to distinguish principal vs. secondary contradictions, focusing on variables with the greatest impact on outcomes .
- For Reproducibility : Follow Beilstein Journal guidelines, separating critical experimental details in main text vs. supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
